molecular formula C14H14N2O6 B7764036 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid CAS No. 15728-06-0

6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Cat. No.: B7764036
CAS No.: 15728-06-0
M. Wt: 306.27 g/mol
InChI Key: RDDDCNAVGLYHTA-UHFFFAOYSA-N
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Description

6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c17-11(18)7-2-1-3-8-15-13(19)9-5-4-6-10(16(21)22)12(9)14(15)20/h4-6H,1-3,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDDCNAVGLYHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307549
Record name 6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15728-06-0
Record name NSC192707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and 6-aminohexanoic acid (0.34 g, 0.0026 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.75 g (95%) 124 as a pale yellow powder: mp=144° C.; Rf 0.68 (A): Rf 0.89 (C): Rf 0.71 (D): IR (cm−1): 2800–3180 (OH), 3096 (C═CH), 2620 (C—H), 1777 (C═O), 1723 (bs, C═O), 1617 (C═C), 1543 (N═O), 1468 (C═C), 1442 (C═C), 1395 (C—O), 1359 (N═O), 1057 (C—O), 723 (C═CH); MS m/z (rel intensity) 305 (100), 191 (17).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Yield
95%

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